2-Ethylhexylamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-ethylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWRGTDFPPYRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885345 | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26392-49-4 | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26392-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026392494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylhexyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethylhexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of 2-Ethylhexylamine hydrochloride, a primary amine salt with applications as a chemical intermediate. This document collates available data on its chemical structure, physicochemical properties, synthesis, and spectral information to support research and development activities.

Chemical Structure and Identification

This compound is the salt formed from the neutralization of the primary amine, 2-Ethylhexylamine, with hydrochloric acid.

IUPAC Name: 2-ethyl-1-hexanamine hydrochloride

Synonyms: 2-Ethylhexylammonium chloride, 1-Hexanamine, 2-ethyl-, hydrochloride

CAS Number: 26392-49-4

Molecular Formula: C₈H₂₀ClN

Molecular Weight: 165.70 g/mol

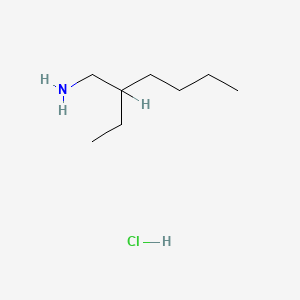

The chemical structure of the cation, 2-ethylhexylammonium, is characterized by a hexane backbone with an ethyl group at the second carbon and an aminium group at the first carbon.

Caption: Chemical structure of the 2-ethylhexylammonium cation with the chloride counter-ion.

Physicochemical and Toxicological Data

A summary of the available quantitative data for 2-Ethylhexylamine and its hydrochloride salt is presented below. Data for the hydrochloride salt is limited in the public domain.

| Property | 2-Ethylhexylamine | This compound |

| Physical State | Liquid | Solid (presumed) |

| Appearance | Colorless liquid with a fish-like odor[1][2] | - |

| Melting Point | -76 °C | Not available |

| Boiling Point | 169 °C | Not available |

| Density | 0.789 g/mL at 25 °C | Not available |

| Solubility in Water | 2.5 g/L at 20 °C[3] | Soluble (presumed) |

| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in polar solvents |

| Vapor Pressure | 1.2 mmHg at 20 °C | Not available |

| Flash Point | 50 °C | Not available |

| LD₅₀ (Oral, Rat) | 550 mg/kg | Not available |

Experimental Protocols

Synthesis of 2-Ethylhexylamine

A common method for the synthesis of 2-Ethylhexylamine is the reductive amination of 2-ethylhexanal or the reduction of 2-ethylhexanenitrile. A representative protocol for the reduction of 2-ethylhexanenitrile is described below.[4]

Reaction:

Materials:

-

2-Ethylhexanenitrile

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, a solution of 2-ethylhexanenitrile in ethanol is prepared.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated and stirred for a specified time until the reaction is complete, which can be monitored by techniques such as gas chromatography.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting crude 2-Ethylhexylamine can be purified by distillation.

Preparation of this compound

The hydrochloride salt is prepared by the acid-base reaction of 2-Ethylhexylamine with hydrochloric acid.

Reaction:

Materials:

-

2-Ethylhexylamine

-

Concentrated Hydrochloric Acid

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

-

2-Ethylhexylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether, in a flask.

-

The solution is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Caption: A simplified workflow for the synthesis of 2-Ethylhexylamine and its subsequent conversion to the hydrochloride salt.

Spectral Data

-

¹H NMR: The proton signals of the 2-ethylhexyl group are expected. The protons on the α-carbon to the nitrogen and the N-H protons will show a significant downfield shift upon protonation.

-

¹³C NMR: The carbon signals of the 2-ethylhexyl group will be present. The α-carbon to the nitrogen will experience a downfield shift due to the electron-withdrawing effect of the ammonium group.

-

IR Spectroscopy: The characteristic N-H stretching vibrations of a primary amine (around 3300-3500 cm⁻¹) will be replaced by the broader N⁺-H stretching bands of the ammonium salt, typically in the range of 2400-3200 cm⁻¹.

Applications and Research Interest

2-Ethylhexylamine and its derivatives are utilized as intermediates in the synthesis of various products, including:

-

Corrosion inhibitors: The amine group can adsorb onto metal surfaces, forming a protective layer.

-

Surfactants and emulsifiers: The combination of a hydrophobic alkyl chain and a hydrophilic amine group imparts surface-active properties.

-

Pharmaceuticals and agrochemicals: It can serve as a building block for more complex active molecules.[4]

The hydrochloride salt form is often preferred for its increased water solubility and stability, making it easier to handle and formulate in aqueous systems.

Safety and Handling

2-Ethylhexylamine is a corrosive and flammable liquid that can cause severe skin and eye irritation.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. The hydrochloride salt is expected to be a skin and eye irritant, and appropriate safety precautions should be taken. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexylamine hydrochloride (CAS RN: 26392-49-4) is the salt form of the primary aliphatic amine, 2-ethylhexylamine.[1] The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical and chemical development to modify the compound's physicochemical properties, such as solubility and stability. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Physicochemical Properties

The conversion of 2-ethylhexylamine to its hydrochloride salt significantly alters its physical and chemical properties. While extensive data on the free base is available, specific experimental values for the hydrochloride salt are less common. The following table summarizes the available data for this compound and its parent amine for comparison.

| Property | This compound | 2-Ethylhexylamine (Free Base) |

| Synonyms | 1-Amino-2-ethylhexane Hydrochloride, Octylamine Hydrochloride[1][2] | 1-Amino-2-ethylhexane, Isooctylamine[3] |

| CAS Number | 26392-49-4[1][2] | 104-75-6[4][5] |

| Molecular Formula | C₈H₁₉N·HCl[1] | C₈H₁₉N[4][5] |

| Molecular Weight | 165.71 g/mol [1] | 129.25 g/mol [5] |

| Physical State (at 20°C) | Solid, White to Almost white wax[2] | Liquid[6] |

| Melting Point | Not explicitly defined, reported as a solid/wax. | -76 °C to < -70 °C[6][7] |

| Boiling Point | Not applicable (decomposes) | 166-169 °C[3][7] |

| Solubility in Water | "very faint turbidity" reported, suggesting slight solubility.[2] | 1.6 - 2.5 g/L (at 20°C)[8][9] |

| pKa (of the conjugate acid) | Not directly measured, but expected to be that of the parent amine. | A pH of 11.5 has been reported for a solution of the free base, suggesting a pKa for the conjugate acid in the range of 10.5-11.5.[10] |

| Appearance | White to Almost white wax[2] | Colorless liquid with an ammonia-like odor.[10] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate characterization of chemical compounds. The following sections outline methodologies for determining key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of an amine hydrochloride is typically a straightforward acid-base reaction.

Objective: To prepare this compound from 2-Ethylhexylamine and hydrochloric acid.

Materials:

-

2-Ethylhexylamine

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)

-

Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolve a known quantity of 2-Ethylhexylamine in a suitable volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of hydrochloric acid (as a solution or gas) to the stirred amine solution.

-

A precipitate of this compound should form immediately.

-

Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product in a vacuum oven or desiccator to a constant weight.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Objective: To determine the melting point range of solid this compound.

Materials:

-

Dried this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[11]

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry.

-

Finely powder a small amount of the sample.

-

Load a capillary tube by pressing the open end into the powdered sample, trapping a small amount of material.[12]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[12]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal disappears (the completion of melting).

-

The recorded values constitute the melting range of the sample. For pure compounds, this range is typically narrow (0.5-1°C).[11]

Aqueous Solubility Determination

Determining the solubility of a salt is fundamental to understanding its behavior in aqueous environments.

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Vials or flasks with secure caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed vial. This ensures that a saturated solution is formed with excess solid present.[13][14]

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).[14]

-

After equilibration, allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the sample.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are disturbed.

-

Filter the withdrawn aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantify the concentration of the dissolved this compound in the filtered aliquot using a pre-validated analytical method.

-

The resulting concentration is the aqueous solubility of the compound at the specified temperature.

Visualizations

Logical Relationship of 2-Ethylhexylamine and its Hydrochloride Salt

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | 26392-49-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. parchem.com [parchem.com]

- 4. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-乙基己胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Ethylhexylamine, 99% | Fisher Scientific [fishersci.ca]

- 9. 104-75-6 CAS MSDS (2-Ethylhexylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. univarsolutions.com [univarsolutions.com]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Ethylhexylamine Hydrochloride in Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexylamine hydrochloride is a versatile chemical intermediate utilized across various sectors, including pharmaceuticals, agrochemicals, and industrial manufacturing.[1][2][3] This technical guide delineates the fundamental mechanism of action of this compound in chemical reactions. Primarily, it functions as a stable, crystalline precursor to the more reactive free amine, 2-Ethylhexylamine. The hydrochloride salt offers advantages in storage, handling, and controlled release of the active amine. This document will explore its role in key reaction types, such as nucleophilic substitution and addition, supported by generalized experimental protocols, quantitative data representation, and mechanistic diagrams to provide a comprehensive resource for laboratory and industrial applications.

Core Principles of Reactivity

This compound is an organic salt formed by the reaction of 2-Ethylhexylamine, a primary amine, with hydrochloric acid.[4] The protonation of the amino group results in the formation of a 2-ethylhexylammonium cation and a chloride anion.[4] This conversion has several implications for its use in chemical synthesis:

-

Enhanced Stability and Handling: The hydrochloride salt is typically a stable, crystalline solid at room temperature, which is less volatile and easier to handle compared to the free amine, which is a liquid with a strong odor.[4][5]

-

Amine Group Protection: The protonated ammonium group is significantly less nucleophilic than the free amine. This inherent protection prevents unwanted side reactions. The active nucleophilic amine can be readily regenerated in situ by the addition of a base.[4]

-

Solubility Modification: Alkyl amine hydrochlorides generally exhibit increased water solubility compared to their free amine counterparts.[4]

The fundamental mechanism of action in most synthetic applications involves the in-situ neutralization of the hydrochloride salt by a base to liberate the free 2-Ethylhexylamine, which then participates in the desired reaction.

Mechanism in Nucleophilic Substitution Reactions

A primary application of 2-Ethylhexylamine is in N-alkylation reactions, a type of nucleophilic substitution.[6][7] In this context, this compound serves as the source of the nucleophile.

The overall reaction can be represented as: R-X + CH3(CH2)3CH(C2H5)CH2NH2·HCl + Base → R-NH-CH2CH(C2H5)(CH2)3CH3 + Base·HCl

Mechanism:

-

Deprotonation (Activation): A base is added to the reaction mixture to neutralize the hydrochloride salt, generating the free 2-Ethylhexylamine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in an S_N2 reaction.[6][7]

-

Proton Transfer: The resulting secondary ammonium salt is deprotonated, often by another molecule of the amine or the added base, to yield the final N-alkylated product.

Mechanism in Isothiocyanate Synthesis

2-Ethylhexylamine is a precursor for the synthesis of 2-ethylhexyl isothiocyanate, a compound with applications in agrochemicals and pharmaceuticals. The reaction typically involves carbon disulfide and a desulfurization agent. When starting with the hydrochloride salt, a base is required.

Mechanism:

-

Deprotonation: Similar to N-alkylation, a base is used to generate the free amine from this compound.

-

Dithiocarbamate Formation: The nucleophilic amine adds to carbon disulfide to form a dithiocarbamate salt intermediate.[8][9]

-

Desulfurization: The dithiocarbamate salt is treated with a desulfurization agent (e.g., a triazine derivative like DMT/NMM/TsO⁻) to eliminate a sulfur-containing byproduct and form the isothiocyanate.[10][11]

Quantitative Data and Reaction Optimization

While specific kinetic data for reactions involving this compound are not widely published, general principles of reaction optimization for nucleophilic substitutions can be applied. The yield and rate are influenced by factors such as the choice of base, solvent, temperature, and stoichiometry.

Table 1: Physical and Chemical Properties of 2-Ethylhexylamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | --INVALID-LINK-- |

| Molecular Weight | 129.24 g/mol | --INVALID-LINK-- |

| Boiling Point | 169 °C (lit.) | --INVALID-LINK-- |

| Density | 0.789 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Flash Point | 140 °F | --INVALID-LINK-- |

| Solubility in Water | 2.5 g/L (20 °C) | --INVALID-LINK-- |

Table 2: Hypothetical Optimization of an N-Alkylation Reaction

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Base | K₂CO₃ | Triethylamine | DBU | Stronger, non-nucleophilic bases (DBU) may increase reaction rate. |

| Solvent | Acetonitrile | DMF | Toluene | Polar aprotic solvents (DMF, Acetonitrile) generally favor S_N2 reactions. |

| Temperature | 25 °C | 60 °C | 100 °C | Higher temperatures increase reaction rate but may lead to side products. |

| Equivalents of Base | 1.1 eq | 1.5 eq | 2.0 eq | Sufficient base is crucial to drive the initial deprotonation to completion. |

| Hypothetical Yield | 45% | 75% | 85% | Optimization of parameters leads to higher product yield. |

Experimental Protocols

The following are generalized protocols based on standard organic synthesis methodologies for reactions where this compound would be a suitable starting material.

Protocol 1: General Procedure for N-Alkylation

-

Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

-

Base Addition: Add a base (1.1 - 1.5 eq, e.g., potassium carbonate or triethylamine) to the suspension and stir for 15-30 minutes at room temperature to generate the free amine.

-

Alkylating Agent: Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Filter off any inorganic salts. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the solvent and any remaining water-soluble impurities.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Role as a Surfactant and Template

The amphiphilic nature of 2-Ethylhexylamine, with its hydrophobic alkyl chain and hydrophilic amine head, allows it and its hydrochloride salt to act as a surfactant. In solution, these molecules can self-assemble into micelles above a critical micelle concentration (CMC).[4] This property is leveraged in:

-

Surfactant Formulations: Used in detergents and cleaning agents.[12]

-

Templated Synthesis: The micelles can act as structure-directing agents (templates) in the synthesis of mesoporous materials, such as silica.[13] The amine headgroup interacts with the inorganic precursor (e.g., tetraethyl orthosilicate), organizing it into a structure around the micelle. Subsequent removal of the organic template leaves a porous inorganic framework.[13]

Conclusion

The primary mechanism of action of this compound in chemical reactions is that of a stabilized precursor to the nucleophilic free amine. Its utility stems from its solid nature, enhanced stability, and the ability to control the release of the reactive amine via in situ neutralization. This allows for its effective use in a variety of transformations, most notably nucleophilic substitutions and additions, which are foundational in the synthesis of a wide range of commercially important chemicals. Understanding this fundamental mechanism is key to optimizing reaction conditions and maximizing yields in both research and industrial settings.

References

- 1. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]

- 2. 2-Ethylhexylamine (2-EHA) - High-Purity Industrial Grade Amine at Best Price [dhalopchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 26392-49-4 | Benchchem [benchchem.com]

- 5. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 7. savemyexams.com [savemyexams.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [myskinrecipes.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Ethylhexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Ethylhexylamine hydrochloride, a significant chemical intermediate. The document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its primary applications. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes a detailed experimental workflow for its preparation and purification, visualized using the DOT language.

Introduction

This compound is the salt form of the primary aliphatic amine, 2-ethylhexylamine. While the free amine is a colorless to pale yellow liquid with a characteristic amine odor, the hydrochloride salt is typically a solid.[1][2][3][4][5] This compound and its parent amine are versatile intermediates in various industrial applications, including the synthesis of surfactants, corrosion inhibitors, and as a component in the production of pharmaceuticals and agrochemicals.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Ethylhexylamine and its hydrochloride salt is presented in Table 1. It is important to distinguish between the free amine (CAS No: 104-75-6) and its hydrochloride salt (CAS No: 26392-49-4) as their properties differ significantly.

Table 1: Chemical and Physical Properties of 2-Ethylhexylamine and this compound

| Property | 2-Ethylhexylamine | This compound | References |

| IUPAC Name | 2-ethylhexan-1-amine | 2-ethylhexan-1-aminium chloride | [7] |

| Synonyms | 1-Amino-2-ethylhexane, β-Ethylhexylamine | 2-Ethyl-1-hexanamine hydrochloride | [3][7] |

| CAS Number | 104-75-6 | 26392-49-4 | [1][5] |

| Molecular Formula | C₈H₁₉N | C₈H₂₀ClN | [8][9] |

| Molecular Weight | 129.24 g/mol | 165.71 g/mol | [2][7][8] |

| Appearance | Colorless to pale yellow liquid | White to almost white solid/wax | [1][2][3][5] |

| Melting Point | -76 °C | Not explicitly available | [3][4] |

| Boiling Point | 169 °C | Not applicable (decomposes) | [3][4] |

| Density | 0.789 g/mL at 25 °C | Not available | [3][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Likely soluble in water and polar solvents | [10][11] |

| Flash Point | 50 °C | Not applicable | [3][8] |

| Vapor Pressure | 1.2 mmHg at 20 °C | Not applicable | [3] |

| Refractive Index | n20/D 1.431 | Not applicable | [3] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is through a direct acid-base neutralization reaction between 2-ethylhexylamine and hydrochloric acid.[12][13] This reaction is typically exothermic and can be performed in various media.

General Experimental Protocol

Materials:

-

2-Ethylhexylamine

-

Concentrated Hydrochloric Acid (HCl) or Hydrogen Chloride gas

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve a known quantity of 2-ethylhexylamine in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to manage the exothermic nature of the reaction.

-

Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution. The addition should be controlled to maintain a low temperature.

-

Precipitation: As the reaction proceeds, this compound, being an ionic salt, will precipitate out of the non-polar organic solvent.

-

Isolation: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The precipitated solid is then collected by vacuum filtration.

-

Washing: The collected solid should be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

-

Drying: The purified this compound is then dried under vacuum or in a low-temperature oven to remove any residual solvent.

Figure 1: Synthesis of this compound

A flowchart for the synthesis of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Figure 2: Experimental Workflow for Synthesis and Purification

A step-by-step workflow for the synthesis and purification.

Spectral Data

The structural confirmation of this compound can be achieved through various spectroscopic methods.

Table 2: Spectral Data of 2-Ethylhexylamine and its Hydrochloride

| Technique | 2-Ethylhexylamine | This compound | References |

| ¹H NMR | Data available | Data available | [7][8][14][15] |

| ¹³C NMR | Data available | Data available | [8][14][16] |

| IR Spectroscopy | Data available | Data available | [7][8][17][18][19] |

| Mass Spectrometry | Data available | Data available | [8] |

Note: Detailed spectral data can be found in the referenced chemical databases.

Applications

This compound serves as a crucial intermediate in several industrial processes:

-

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[6]

-

Corrosion Inhibitors: The compound finds application in the manufacturing of corrosion inhibitors, which are vital for protecting metal surfaces in industrial settings.[6]

-

Surfactants: It is utilized in the production of surfactants for cleaning agents and detergents due to its emulsifying and wetting properties.[6]

-

Agrochemicals: The parent amine is a building block in the synthesis of certain pesticides and herbicides.

-

Dyes and Pigments: It is also used in the synthesis of some dyes.

Safety and Handling

2-Ethylhexylamine is a corrosive and flammable substance that can cause severe skin and eye irritation.[5] The hydrochloride salt, while a solid, should also be handled with care, avoiding dust inhalation and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a range of industrial applications. This guide has provided a consolidated overview of its properties, a general synthesis protocol, and an experimental workflow. The provided data, presented in clear tables and diagrams, serves as a useful resource for researchers and professionals in the fields of chemistry and drug development. Further research into specific catalytic syntheses and detailed reaction kinetics could provide deeper insights into the optimization of its production and use.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. parchem.com [parchem.com]

- 3. 2-乙基己胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 6. This compound [myskinrecipes.com]

- 7. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 2-Ethylhexylamine synthesis - chemicalbook [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2-ETHYLHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | 26392-49-4 | Benchchem [benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 2-Ethylhexylamine(104-75-6) 13C NMR [m.chemicalbook.com]

- 15. 2-Ethylhexylamine(104-75-6) 1H NMR spectrum [chemicalbook.com]

- 16. This compound(26392-49-4) 13C NMR spectrum [chemicalbook.com]

- 17. Di-2-ethylhexylamine, hydrochloride [webbook.nist.gov]

- 18. 2-Ethylhexylamine(104-75-6) IR Spectrum [m.chemicalbook.com]

- 19. This compound(26392-49-4) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 2-Ethylhexan-1-amine Hydrochloride (CAS No. 26392-49-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Ethylhexan-1-amine hydrochloride, identified by the CAS number 26392-49-4, is a primary amine salt. It is the hydrochloride salt of 2-ethylhexylamine. This compound serves as a versatile chemical intermediate in various industrial and research applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 26392-49-4 |

| Chemical Name | 2-Ethylhexan-1-amine hydrochloride |

| Synonyms | (2-Ethylhexyl)ammonium chloride, 2-Ethyl-1-hexanamine hydrochloride, Octylamine Hydrochloride |

| Molecular Formula | C₈H₂₀ClN |

| Molecular Weight | 165.71 g/mol [1] |

| InChI Key | JNWRGTDFPPYRAD-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)CN.Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Generic SDS |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | |

| Density | Data not available |

Synthesis

Experimental Workflow: Synthesis of 2-Ethylhexan-1-amine Hydrochloride

Caption: General synthesis workflow for 2-Ethylhexan-1-amine hydrochloride.

General Experimental Protocol for Amination

A general catalytic procedure for amination, which can be adapted for the synthesis of the free base (2-ethylhexylamine), involves the reaction of an alcohol with urea in the presence of a catalyst.

Materials:

-

1-Hexylalcohol (or 2-ethylhexanol for the target compound)

-

Urea

-

Diethylene glycol dimethyl ether (diglyme)

-

[(Cp)RuCl(dppe)] (catalyst)

-

Diphenylphosphinopropane (dppp) (supporting ligand)

-

Potassium carbonate (K₂CO₃) (base)

-

Autoclave

Procedure:

-

Charge an autoclave with 1-hexylalcohol (2.5 mmol) and urea (2.5 mmol) in 1 mL of diglyme.

-

Add the catalyst [(Cp)RuCl(dppe)] (3 mol%), the supporting ligand dppp (0.07 mmol), and the base K₂CO₃ (0.04 g).

-

Close the autoclave and flush with argon for 5 minutes.

-

Adjust the temperature to 160 °C.

-

After 12 hours, cool the autoclave to room temperature.

-

Analyze the products by gas chromatography.[2]

Applications in Research and Development

2-Ethylhexan-1-amine hydrochloride and its free base, 2-ethylhexylamine, are valuable intermediates in the synthesis of a range of molecules with applications in corrosion inhibition, surfactant technology, and the pharmaceutical and agrochemical industries.

Corrosion Inhibition

Table 3: Corrosion Inhibition Data for a Structurally Related Amine Inhibitor (Illustrative)

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 21.3 | - |

| 50 | 8.9 | 58.2 |

| 100 | 5.4 | 74.6 |

| 150 | 3.01 | 85.9 |

Note: Data is illustrative and based on a study of a different amine-based inhibitor.[3] Specific testing is required to determine the performance of 2-Ethylhexan-1-amine hydrochloride.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Studies

Materials:

-

Mild steel coupons of known dimensions and weight

-

1 M Hydrochloric acid solution (corrosive medium)

-

2-Ethylhexan-1-amine hydrochloride (inhibitor)

-

Acetone

-

Distilled water

-

Analytical balance

Procedure:

-

Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

-

Accurately weigh the prepared coupons.

-

Prepare solutions of 1 M HCl containing various concentrations of 2-Ethylhexan-1-amine hydrochloride.

-

Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

-

Reweigh the coupons to determine the weight loss.

-

Calculate the corrosion rate and inhibition efficiency using the appropriate formulas.

Surfactant Synthesis

Primary amines like 2-ethylhexylamine can serve as the hydrophobic starting material for the synthesis of various types of surfactants. These can include nonionic surfactants through ethoxylation and propoxylation, or cationic surfactants through quaternization. The branched 2-ethylhexyl group can impart unique properties to the resulting surfactants, such as lower foaming and enhanced wetting.

While direct studies on surfactants synthesized from 2-ethylhexylamine are limited, research on derivatives of the structurally similar 2-ethylhexanol provides valuable data on the surface-active properties that can be expected.[4][5][6]

Table 4: Surface Activity Parameters for 2-Ethylhexanol-Derived Nonionic Surfactants (Illustrative)

| Surfactant | CMC (mol/L) | Surface Tension at CMC (mN/m) |

| EHP1E3 | 1.2 x 10⁻³ | 28.5 |

| EHP1E6 | 1.5 x 10⁻³ | 30.1 |

| EHP1E9 | 1.9 x 10⁻³ | 32.3 |

Note: Data is for 2-ethylhexanol propoxylate ethoxylates and is illustrative of the types of properties that could be expected from similar structures derived from 2-ethylhexylamine.[6] EHPmEn denotes m units of propylene oxide and n units of ethylene oxide.

Logical Flow for Surfactant Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of surfactants.

Pharmaceutical and Agrochemical Intermediate

2-Ethylhexylamine serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[7] Its primary amine group allows for a variety of chemical transformations to introduce the 2-ethylhexyl moiety into a larger molecular scaffold. While specific examples of commercial drugs or pesticides directly synthesized from 2-Ethylhexan-1-amine hydrochloride are not prevalent in publicly accessible literature, the general synthetic utility of primary amines is well-established.

Safety and Handling

2-Ethylhexylamine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

Table 5: Hazard Information for 2-Ethylhexylamine

| Hazard | Description |

| GHS Pictograms | Flammable, Corrosive, Toxic |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. |

Source: Generic Safety Data Sheets[8]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ground and bond containers when transferring material to prevent static discharge. Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep containers tightly closed when not in use. Keep away from heat, sparks, and open flames.[10]

Signaling Pathways

There is no evidence in the scientific literature to suggest that 2-Ethylhexan-1-amine hydrochloride is involved in any biological signaling pathways. As a relatively simple organic molecule, its primary relevance in a biological context would be related to its toxicological properties rather than specific interactions with signaling cascades.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or thorough literature review. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The experimental protocols provided are general and may require optimization.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. locus.ufv.br [locus.ufv.br]

- 5. researchgate.net [researchgate.net]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin [mdpi.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 2-Ethylhexylamine Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – December 28, 2025 – This technical guide offers a comprehensive overview of the solubility of 2-Ethylhexylamine hydrochloride in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the solubility characteristics of this important chemical intermediate, outlines detailed experimental protocols for solubility determination and synthesis, and presents representative data to inform laboratory and industrial processes.

Introduction to this compound and its Solubility

This compound is the salt of the primary aliphatic amine 2-Ethylhexylamine. Its molecular structure, featuring a branched eight-carbon alkyl chain, imparts a significant degree of lipophilicity, while the hydrochloride group introduces a polar, ionic character. This amphiphilic nature dictates its solubility profile across a spectrum of organic solvents.

In general, the principle of "like dissolves like" governs the solubility of this compound. Its ionic nature suggests a higher affinity for polar solvents capable of solvating the ammonium and chloride ions. Conversely, the long, nonpolar alkyl chain promotes solubility in less polar organic environments. However, the strong ionic interactions within the salt's crystal lattice often lead to limited solubility in many non-polar organic solvents. As a result, this compound may precipitate out of solution when synthesized in such media.

Solubility Profile: Representative Data

While specific quantitative solubility data for this compound is not extensively available in public literature, data for analogous long-chain alkylamine hydrochlorides can provide valuable insights into its expected behavior. The following table presents solubility data for a structurally similar compound, dodecylammonium chloride, in various organic solvents. This data serves as a useful proxy for estimating the solubility of this compound.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Polar Protic | Methanol | 25 | High |

| Ethanol | 25 | High | |

| Isopropanol | 25 | Moderate | |

| Polar Aprotic | Acetone | 25 | Low |

| Ethyl Acetate | 25 | Very Low | |

| Dichloromethane | 25 | Low | |

| Non-Polar | Toluene | 25 | Insoluble |

| Hexane | 25 | Insoluble |

Note: The data presented is for dodecylammonium chloride and should be considered as a qualitative guide for the solubility of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the reaction of 2-Ethylhexylamine with hydrochloric acid.

Materials:

-

2-Ethylhexylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of 2-Ethylhexylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel while stirring vigorously.

-

The this compound will precipitate out of the solution as a white solid due to its poor solubility in the non-polar solvent.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a low temperature to remove any residual solvent.

Quantitative Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe with a micropore filter (e.g., 0.45 µm)

-

Pre-weighed evaporation dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a micropore filter to avoid transferring any undissolved solid.

-

Dispense the filtered aliquot into a pre-weighed evaporation dish.

-

Record the exact mass of the aliquot.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

Conclusion

The solubility of this compound is a critical parameter for its effective use in various chemical processes. While direct quantitative data is limited, an understanding of its amphiphilic nature, coupled with representative data from analogous compounds, provides a strong basis for predicting its behavior. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and precise solubility determination of this compound, enabling researchers and developers to optimize their processes and formulations.

Fundamental principles of 2-Ethylhexylamine hydrochloride chemistry

An In-depth Technical Guide to the Fundamental Principles of 2-Ethylhexylamine Hydrochloride Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No: 26392-49-4) is the salt form of the versatile primary aliphatic amine, 2-Ethylhexylamine (2-EHA). As a key intermediate, its physicochemical properties, synthesis pathways, and reactivity profile are of significant interest across various industrial and research sectors. This guide provides a comprehensive overview of the core chemical principles of this compound, focusing on the properties and synthesis of its parent amine, which dictates its formation and application. It includes structured data, detailed experimental protocols, and visualizations of key pathways and relationships to serve as a technical resource for professionals in chemical synthesis and drug development.

Physicochemical Properties

The fundamental properties of this compound are intrinsically linked to its parent compound, 2-Ethylhexylamine (2-EHA). 2-EHA is a colorless liquid with a characteristic ammonia-like odor.[1][2][3] The hydrochloride salt is typically a white to off-white waxy solid.[4] The reactivity and handling precautions for the salt are largely informed by the properties of the free base.

Chemical Structure

-

2-Ethylhexylamine (C₈H₁₉N): CH₃(CH₂)₃CH(C₂H₅)CH₂NH₂

-

This compound (C₈H₂₀ClN): CH₃(CH₂)₃CH(C₂H₅)CH₂NH₃⁺Cl⁻

Quantitative Data

The following table summarizes the key physicochemical properties of 2-Ethylhexylamine (the free base), which are critical for its use in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 129.24 g/mol | [5][6] |

| Appearance | Colorless liquid with an ammonia-like odor | [1][3] |

| Boiling Point | 165.6 °C to 170 °C | [3][7] |

| Melting / Freezing Point | -90 °C | [3] |

| Density | 0.788 g/cm³ @ 20 °C | [3] |

| Flash Point | 50-52 °C (126 °F) | [3][8] |

| Autoignition Temperature | 265 °C (509 °F) | [3] |

| Vapor Pressure | 3 hPa @ 20 °C | [3] |

| Vapor Density | 4.46 (Air = 1) | [3] |

| Dynamic Viscosity | 1.12 mPa·s @ 20 °C | [3] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [2][6] |

| pH | 11.5 (Aqueous solution @ 20 °C) | [3] |

Synthesis and Manufacturing Protocols

The production of this compound involves a two-step process: the synthesis of the parent 2-Ethylhexylamine followed by its conversion to the hydrochloride salt.

Synthesis of 2-Ethylhexylamine via Reductive Amination

A primary industrial method for synthesizing 2-EHA is the reductive amination of 2-ethyl-hexan-1-ol.

Experimental Protocol: Reductive Amination of 2-Ethyl-hexan-1-ol [9]

-

Reactor Charging: A suitable pressure reactor is charged with 650 parts of 2-ethyl-hexan-1-ol, 300 parts of a reduced nickel catalyst on kieselguhr (60% Ni), and 7 parts of sodium bicarbonate.

-

Heating: The well-stirred suspension is heated to a constant temperature of 140 °C.

-

Ammonation: Ammonia gas is passed continuously into the reactor. The feed rate is adjusted to match the rate of consumption by the reaction.

-

Reaction Monitoring: The reaction is allowed to proceed for approximately 8 hours at 140 °C.

-

Work-up: Upon completion, the reaction mixture is cooled. The nickel catalyst is removed by filtration.

-

Purification: The crude product mixture is purified by fractional distillation to separate the primary (2-ethylhexylamine), secondary (di-2-ethylhexylamine), and tertiary (tri-2-ethylhexylamine) amine products.

Formation of this compound

The hydrochloride salt is formed through a standard acid-base neutralization reaction.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve 1.0 equivalent of 2-Ethylhexylamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Acid Addition: Cool the solution in an ice bath. Slowly add 1.0 to 1.1 equivalents of a solution of anhydrous hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. The reaction is exothermic.[6][10]

-

Precipitation: The this compound salt will precipitate out of the solution as a white solid.

-

Isolation: Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

-

Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Chemical Reactivity and Incompatibilities

2-Ethylhexylamine exhibits reactivity typical of a primary amine, which is crucial for its role as a chemical intermediate. It is a moderately strong base and will react exothermically with acids to form salts.[6][10] Its handling requires careful consideration of its incompatibilities.

Key Reactivity Points:

-

Oxidizing Agents: Reacts vigorously with strong oxidizers.[6][10]

-

Acids and Related Compounds: Incompatible with acids, acid halides, and anhydrides, leading to vigorous exothermic neutralization.[6][10]

-

Reducing Agents: Combination with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[6][10]

-

Specific Hazards: A documented case of a runaway exothermic reaction occurred with 1-chloro-2-nitrobenzene, resulting in an explosion, highlighting a critical incompatibility.[6]

Industrial and Research Applications

The versatility of 2-Ethylhexylamine and its hydrochloride salt makes them valuable in numerous applications. The branched C8 alkyl group enhances solubility in organic media, a desirable trait in many formulations.[4]

Summary of Applications:

-

Pharmaceuticals: Widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][11]

-

Corrosion Inhibitors: Protects metal surfaces in industrial equipment, particularly in the oil and gas industry.[2][3][11]

-

Surfactants: Acts as a building block for surfactants used in cleaning agents and detergents due to its emulsifying properties.[11]

-

Coatings and Adhesives: Employed as an epoxy curing agent and in the formulation of specialty coatings.[2][3]

-

Fuel Additives: Used to produce fuel markers and other performance-enhancing additives.[1][3]

-

Agrochemicals: Serves as a component in the formulation of herbicides and pesticides.[2][3]

-

Rubber and Plastics: Functions as a processing aid during rubber vulcanization.[2][3]

References

- 1. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. 2-Ethylhexylamine (2-EHA) - High-Purity Industrial Grade Amine at Best Price [dhalopchemicals.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. This compound | 26392-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Ethylhexylamine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-ETHYLHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound [myskinrecipes.com]

Spectroscopic Characterization of 2-Ethylhexylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexylamine hydrochloride. Due to the limited availability of complete, experimentally verified public data for the hydrochloride salt, this document presents a combination of experimental data for the free amine, 2-Ethylhexylamine, and predicted data for its hydrochloride salt. This approach allows for a thorough understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for 2-Ethylhexylamine and the predicted data for this compound. Predictions for the hydrochloride salt are based on the known effects of protonating the primary amine group.

¹H NMR Data

Protonation of the amine to form the hydrochloride salt is expected to deshield adjacent protons, causing a downfield shift in their NMR signals. The protons on the nitrogen will become more acidic and may exhibit a broader signal.

| Assignment | 2-Ethylhexylamine (Free Amine) Chemical Shift (ppm) [1] | This compound (Predicted) Chemical Shift (ppm) |

| -CH₃ (ethyl & butyl) | 0.88 - 0.90 | ~0.9 |

| -CH₂- (butyl chain) | ~1.27 | ~1.3 |

| -CH₂- (ethyl chain) | ~1.32 | ~1.4 |

| -CH- | ~1.20 | ~1.5 - 1.6 |

| -CH₂-N | ~2.61 | ~2.8 - 3.0 |

| -NH₂ / -NH₃⁺ | Variable (typically broad) | ~8.0 - 8.5 (broad) |

¹³C NMR Data

Similar to ¹H NMR, the carbon atoms closer to the protonated nitrogen in the hydrochloride salt are expected to be deshielded and show a downfield shift in the ¹³C NMR spectrum.

| Assignment | 2-Ethylhexylamine (Free Amine) Chemical Shift (ppm) | This compound (Predicted) Chemical Shift (ppm) |

| C8 | ~14.1 | ~14.0 |

| C4 | ~10.8 | ~10.5 |

| C6 | ~23.0 | ~22.8 |

| C5 | ~29.0 | ~28.5 |

| C7 | ~31.5 | ~31.0 |

| C3 | ~42.0 | ~41.0 |

| C2 | ~47.0 | ~45.0 |

| C1 | ~45.5 | ~43.0 |

Note: Specific peak assignments for the free amine were not available and are predicted based on standard chemical shift ranges.

Infrared (IR) Spectroscopy Data

The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of broad and strong absorptions characteristic of the ammonium (-NH₃⁺) group, replacing the N-H stretches of the primary amine.

| Functional Group | 2-Ethylhexylamine (Free Amine) Wavenumber (cm⁻¹) | This compound (Predicted) Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands for primary amine) | N/A |

| N-H Stretch (Ammonium) | N/A | 2800 - 3200 (broad, strong) |

| C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| N-H Bend (Amine) | 1590 - 1650 | N/A |

| N-H Bend (Ammonium) | N/A | 1500 - 1600 (asymmetric), 1400 - 1440 (symmetric) |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

Mass Spectrometry (MS) Data

For the free amine, the molecular ion peak is expected at an odd m/z value due to the presence of a single nitrogen atom (the Nitrogen Rule). The fragmentation pattern is dominated by alpha-cleavage. For the hydrochloride salt, analysis would typically be performed on the free base after in-source fragmentation or by using a soft ionization technique that allows observation of the protonated molecule.

| Technique | 2-Ethylhexylamine (Free Amine) | This compound |

| Expected M/Z | 129 (M⁺) | 130 ([M+H]⁺) |

| Major Fragments | Alpha-cleavage leading to fragments by loss of alkyl radicals. | Fragmentation would likely proceed from the [M+H]⁺ ion, showing similar patterns to the free amine. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for the analysis of a solid amine hydrochloride salt.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O (Deuterium Oxide).

-

Temperature: 298 K.

-

Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: D₂O (Deuterium Oxide).

-

Temperature: 298 K.

-

Parameters: A proton-decoupled carbon experiment (e.g., zgpg30) is used. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR to obtain a good spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure: Acquire a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or water.

-

-

Mass Spectrum Acquisition:

-

Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Mode: Positive ion mode.

-

Analysis Type: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) on the parent ion to elucidate the fragmentation pattern.

-

Parameters: The specific parameters for the ESI source (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to obtain a stable and intense signal for the protonated molecule [M+H]⁺.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an amine hydrochloride salt.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethylhexylamine Hydrochloride in Metal Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal nanoparticles with controlled size, shape, and stability is crucial for their application in diverse fields such as catalysis, electronics, and nanomedicine. Capping agents play a pivotal role in nanoparticle synthesis by controlling their growth and preventing aggregation.[1][2][3] Alkylamines are a class of organic molecules that have been widely explored as effective capping and stabilizing agents in the synthesis of various metallic and semiconductor nanoparticles.[1][4][5] Their primary amine group can coordinate to the nanoparticle surface, while the alkyl chain provides steric hindrance, ensuring colloidal stability.[2][5] This document explores the potential application of 2-Ethylhexylamine hydrochloride as a capping agent in metal nanoparticle synthesis, providing detailed protocols and insights based on the established roles of similar alkylamines.

2-Ethylhexylamine is a primary amine with a branched alkyl chain.[6][7] The hydrochloride salt form suggests potential for use in aqueous or polar solvent systems. While direct literature on the use of this compound in nanoparticle synthesis is not abundant, its structural similarity to other well-studied alkylamines, such as oleylamine and octylamine, allows for the formulation of hypothesized roles and experimental protocols.[1][4]

Potential Roles and Advantages of this compound

Based on the known functions of alkylamines in nanoparticle synthesis, this compound is anticipated to function primarily as a capping and stabilizing agent .[1][2][4]

-

Capping Agent: The lone pair of electrons on the nitrogen atom of the amine group can coordinate with the surface of the metal nanoparticles, controlling their growth and preventing uncontrolled aggregation.[8][9]

-

Stabilizing Agent: The branched 2-ethylhexyl group can provide steric hindrance, creating a protective layer around the nanoparticles that prevents them from coming into close contact and agglomerating, thus ensuring their long-term stability in colloidal suspension.

-

Solvent and Reducing Agent: While less common for hydrochloride salts, some primary amines can also act as solvents or even mild reducing agents at elevated temperatures.[4][5] The reducing potential of the amine in this compound would likely be influenced by the reaction conditions.[8]

Advantages of the Branched Structure: The branched nature of the 2-ethylhexyl group may offer unique advantages in terms of the packing density of the capping agent on the nanoparticle surface, potentially influencing the final morphology and stability of the nanoparticles.

Quantitative Data from Analogous Systems

While specific quantitative data for nanoparticle synthesis using this compound is not available in the literature, the following table summarizes typical experimental parameters and outcomes from studies using other primary alkylamines as capping agents. This data can serve as a valuable starting point for designing experiments with this compound.

| Metal Precursor | Alkylamine Capping Agent | Solvent | Reducing Agent | Nanoparticle Size (nm) | Morphology | Reference System |

| HAuCl₄ | Dodecylamine | Toluene | NaBH₄ | 5 - 15 | Spherical | Gold Nanoparticle Synthesis |

| AgNO₃ | Octylamine | Ethanol | NaBH₄ | 10 - 25 | Spherical | Silver Nanoparticle Synthesis |

| Cd(oleate)₂ | Dodecylamine | 1-Octadecene | Trioctylphosphine selenide | 3 - 8 | Quantum Dots | Cadmium Selenide Nanocrystal Synthesis |

| FeCl₂ | Dodecylamine | Water | Dodecylamine | 9 - 13 | Spherical | Iron Oxide Nanoparticle Synthesis[10] |

Note: The optimal conditions for using this compound may vary and require experimental optimization.

Experimental Protocols

The following are generalized protocols for the synthesis of gold and silver nanoparticles using this compound as a capping agent. These protocols are based on standard chemical reduction methods and should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

Objective: To synthesize colloidal gold nanoparticles using this compound as a capping agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethanol

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Pipettes

-

UV-Vis spectrophotometer

-

Transmission Electron Microscope (TEM)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM aqueous solution of HAuCl₄.

-

Prepare a 10 mM aqueous solution of this compound.

-

Prepare a freshly made, ice-cold 100 mM aqueous solution of NaBH₄.

-

-

Synthesis:

-

In a clean glass vial, add 10 mL of the 1 mM HAuCl₄ solution.

-

Add 1 mL of the 10 mM this compound solution to the HAuCl₄ solution while stirring.

-

Rapidly inject 0.5 mL of the ice-cold 100 mM NaBH₄ solution into the mixture under vigorous stirring.

-

Observe the color change of the solution from yellow to a ruby red, indicating the formation of gold nanoparticles.

-

Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

-

-

Purification (Optional):

-

The synthesized AuNP solution can be purified by centrifugation to remove excess reagents. Centrifuge the solution and discard the supernatant. Resuspend the nanoparticle pellet in deionized water.

-

-

Characterization:

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal solution. Gold nanoparticles typically exhibit a surface plasmon resonance (SPR) peak around 520 nm.

-

Transmission Electron Microscopy (TEM): Characterize the size, shape, and morphology of the synthesized AuNPs by depositing a drop of the solution onto a TEM grid.

-

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

Objective: To synthesize colloidal silver nanoparticles using this compound as a capping agent.

Materials:

-

Silver nitrate (AgNO₃)

-

This compound

-

Sodium borohydride (NaBH₄)

-

Deionized water

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Pipettes

-

UV-Vis spectrophotometer

-

Transmission Electron Microscope (TEM)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM aqueous solution of AgNO₃.

-

Prepare a 10 mM aqueous solution of this compound.

-

Prepare a freshly made, ice-cold 100 mM aqueous solution of NaBH₄.

-

-

Synthesis:

-

In a clean glass vial, add 10 mL of the 1 mM AgNO₃ solution.

-

Add 1 mL of the 10 mM this compound solution to the AgNO₃ solution while stirring.

-

Rapidly inject 0.5 mL of the ice-cold 100 mM NaBH₄ solution into the mixture under vigorous stirring.

-

Observe the color change of the solution to a yellowish-brown, indicating the formation of silver nanoparticles.

-

Continue stirring for at least 1 hour.

-

-

Purification (Optional):

-

Follow the same purification procedure as described for AuNPs.

-

-

Characterization:

-

UV-Vis Spectroscopy: Measure the absorbance spectrum. Silver nanoparticles typically show an SPR peak in the range of 400-450 nm.

-

Transmission Electron Microscopy (TEM): Analyze the size and morphology of the AgNPs.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound in nanoparticle synthesis.

References

- 1. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 7. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Ethylhexylamine Hydrochloride as a Potential Ligand in Catalytic Processes

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential utility of 2-Ethylhexylamine Hydrochloride as a ligand in catalytic processes. While its direct application as a primary ligand is not extensively documented in peer-reviewed literature, its chemical properties as a primary amine salt suggest plausible roles in various catalytic systems. These notes provide a theoretical framework, hypothetical application protocols, and illustrative data to guide researchers in exploring its capabilities.

Introduction to this compound in Catalysis

2-Ethylhexylamine is a versatile primary amine widely used as an intermediate in the synthesis of pharmaceuticals, corrosion inhibitors, and surfactants.[1][2] Its hydrochloride salt, this compound, is a more stable, crystalline solid, which can be advantageous for handling and storage.[3] In the context of catalysis, primary amines can function as ligands for transition metals, influencing the reactivity and selectivity of the catalyst. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, while the sterically bulky 2-ethylhexyl group can affect the coordination sphere of the metal, potentially influencing substrate approach and product formation.

The hydrochloride salt can be used directly in some catalytic systems or, more commonly, be deprotonated in situ to generate the free amine ligand. The presence of the hydrochloride may also play a role in catalyst activation or stabilization.

Potential Catalytic Applications

Based on the known reactivity of primary amines as ligands, this compound could be investigated in several areas of catalysis:

-

Palladium-Catalyzed Cross-Coupling Reactions: Simple alkylamines can sometimes be used as ligands or additives in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings to stabilize the palladium catalyst and facilitate the catalytic cycle.

-